Sdz glc 756

描述

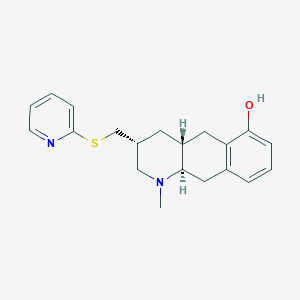

Structure

3D Structure

属性

分子式 |

C20H24N2OS |

|---|---|

分子量 |

340.5 g/mol |

IUPAC 名称 |

(3R,4aR,10aR)-1-methyl-3-(pyridin-2-ylsulfanylmethyl)-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinolin-6-ol |

InChI |

InChI=1S/C20H24N2OS/c1-22-12-14(13-24-20-7-2-3-8-21-20)9-16-10-17-15(11-18(16)22)5-4-6-19(17)23/h2-8,14,16,18,23H,9-13H2,1H3/t14-,16-,18-/m1/s1 |

InChI 键 |

OZUQRMYHPWAQQC-QGPMSJSTSA-N |

手性 SMILES |

CN1C[C@@H](C[C@H]2[C@H]1CC3=C(C2)C(=CC=C3)O)CSC4=CC=CC=N4 |

规范 SMILES |

CN1CC(CC2C1CC3=C(C2)C(=CC=C3)O)CSC4=CC=CC=N4 |

同义词 |

GLC 756 GLC-756 SDZ GLC 756 SDZ GLC-756 |

产品来源 |

United States |

Molecular and Cellular Mechanisms of Action of Sdz Glc 756

Dopamine (B1211576) Receptor Subtype Interaction Profiles

The interaction of SDZ GLC 756 with dopamine receptor subtypes has been characterized through various in vitro and in vivo studies, revealing a distinct and opposing pattern of activity at D1 and D2 receptors.

This compound demonstrates clear antagonistic properties at dopamine D1 receptors, as evidenced by its ability to bind to these receptors and block downstream signaling pathways.

Radioligand binding assays have shown that this compound is equipotent in displacing [3H]SCH23390 from dopamine D1 receptors. nih.gov This indicates a high affinity for the D1 receptor, comparable to that of established D1 antagonists.

Table 1: Dopamine D1 Receptor Binding Affinity of this compound

| Radioligand | Displaced by | Receptor | Potency |

|---|

The antagonistic action of this compound at D1 receptors is further substantiated by its effect on second messenger systems. It has been shown to block dopamine-sensitive adenylate cyclase with the same potency as SCH23390, a well-known D1 antagonist. nih.govunimelb.edu.au This inhibition of adenylate cyclase activity is a hallmark of D1 receptor antagonism.

Table 2: Inhibition of Dopamine-Sensitive Adenylate Cyclase by this compound

| Compound | Action | Pathway | Potency |

|---|

In contrast to its effects on D1 receptors, this compound exhibits agonistic properties at dopamine D2 receptors.

Similar to its interaction with D1 receptors, this compound is equipotent in displacing [3H]205-501 from dopamine D2 receptor binding sites. nih.gov This demonstrates its significant affinity for the D2 receptor.

Table 3: Dopamine D2 Receptor Binding Affinity of this compound

| Radioligand | Displaced by | Receptor | Potency |

|---|

The agonist activity of this compound at D2 receptors is functionally demonstrated by its ability to inhibit the electrically evoked release of acetylcholine (B1216132) from rat striatal slices. nih.gov This effect is a known consequence of D2 receptor activation. Notably, this compound exhibits the same potency in this assay as bromocriptine, a selective dopamine D2 receptor agonist. nih.govunimelb.edu.au The inhibitory effect of this compound on acetylcholine release is blocked by the D2 antagonist spiperone, further confirming that this action is mediated by dopamine D2 receptor activation. nih.gov

Table 4: Modulation of Acetylcholine Release by this compound in Rat Striatal Slices

| Compound | Action | Neurotransmitter Release | Potency | Mediated by |

|---|

Interaction with Dopamine D4 Receptors and Subtypes

This compound demonstrates a notable affinity for the dopamine D4 receptor subtype. nih.gov In vitro studies using human receptor clones have quantified its binding characteristics. The dissociation constant (Ki) of this compound at the D4.2 receptor subtype has been determined to be 0.18 nM, indicating high-affinity binding. nih.gov This affinity is part of a broader binding profile across various dopamine receptor subtypes. For comparison, its dissociation constants at other dopamine receptors are 1.10 nM for D1, 0.40 nM for D2, 25 nM for D3, and 6.03 nM for D5. nih.gov The potent interaction with the D4 receptor is a key feature of its pharmacological profile.

Dissociation Constants (Ki) of this compound at Human Dopamine Receptor Clones

| Receptor Subtype | Dissociation Constant (Ki) in nM |

|---|---|

| D1 | 1.10 nih.gov |

| D2 | 0.40 nih.gov |

| D3 | 25 nih.gov |

| D4.2 | 0.18 nih.gov |

| D5 | 6.03 nih.gov |

Dopamine D4 receptors are widely distributed throughout the brain, where they play a crucial role in neuromodulation, influencing motor functions, motivation, and cognition. frontiersin.org The D4 receptor is highly expressed in the prefrontal cortex of mammals, including humans, as well as in other cortical and subcortical areas. nih.govfrontiersin.org Studies utilizing [11C]this compound in positron emission tomography (PET) scans have demonstrated specific binding to D4 receptors in both the striatum and various regions of the neocortex, such as the frontal, temporal, parietal, and occipital lobes. nih.gov This widespread distribution suggests that the D4 receptor subtype has a fundamental functional role in modulating both cortical and subcortical neuronal activity. nih.gov D4 receptors are instrumental in the dopamine-mediated functional inhibition of frontal cortico-striatal neurotransmission. frontiersin.org By modulating the activity of glutamate and GABA receptors, D4 receptors influence synaptic transmission and plasticity, which are essential for cognitive processes. nih.gov

Intracellular Signaling Cascades Affected by this compound

The dopamine D4 receptor is a member of the D2-like family of receptors, which are G protein-coupled receptors that signal through Gi/o proteins. wikipedia.orgnih.gov A primary function of activating these Gi/o proteins is the inhibition of the enzyme adenylyl cyclase. wikipedia.orgnih.gov This inhibition leads to a decrease in the intracellular production of the second messenger, adenosine (B11128) 3',5'-cyclic monophosphate (cAMP). wikipedia.orgnih.gov Consequently, the interaction of this compound with D4 receptors is linked to the modulation of cAMP-dependent signaling pathways. Research has also shown that this compound can block dopamine-sensitive adenylyl cyclase, a characteristic of D1 receptor antagonism. nih.govunimelb.edu.au However, its agonist-like activity at D2-like receptors, such as D4, would mediate a reduction in cAMP. nih.gov This dual activity contributes to its complex regulation of intracellular signaling.

This compound has demonstrated anti-inflammatory potential through its ability to modulate the release of key inflammatory mediators. nih.gov In a rat model of endotoxin-induced uveitis, treatment with this compound resulted in a significant decrease in serum levels of tumor necrosis factor-alpha (TNF-α). nih.gov TNF-α is a critical cytokine released by immune cells, including monocytes and macrophages, during an inflammatory response. nih.gov The mechanism behind this TNF-α reduction by this compound was identified to be related to its effects on adrenoceptors. Specifically, the study concluded that an antagonistic effect on alpha-2 adrenoceptors and an agonistic effect on beta-2 adrenoceptors were responsible for the observed decrease in TNF-α. nih.gov This was confirmed when the TNF-α lowering effect of this compound was completely inhibited by co-administration of an alpha-2 adrenoceptor agonist (domitor) and a beta-2 adrenoceptor antagonist (ICI 118551). nih.gov

Effect of this compound on TNF-α Release

| Compound | Observed Effect | Proposed Mechanism |

|---|---|---|

| This compound | Significant decrease in serum TNF-α nih.gov | Antagonism of alpha-2 adrenoceptors and agonism of beta-2 adrenoceptors nih.gov |

Modulation of Inflammatory Mediators at the Cellular Level

Inhibition of Leukotriene C4 (LTC4) Release from Mast Cells

Mast cells are key players in inflammatory and allergic responses. Upon activation, they release a variety of mediators, including leukotrienes. Leukotriene C4 (LTC4) is a potent inflammatory molecule that contributes to bronchoconstriction, increased vascular permeability, and mucus secretion, all of which are hallmark features of asthma and allergic reactions. The inhibition of LTC4 release from mast cells is a therapeutic strategy for managing these conditions.

Putative Interactions with Adrenergic Receptor Systems

Adrenergic receptors are a class of G protein-coupled receptors that are targets of the catecholamines, norepinephrine and epinephrine. These receptors are involved in regulating a wide array of physiological processes, including heart rate, blood pressure, and airway tone. The interaction of a compound with adrenergic receptor systems could imply a range of potential effects, from mimicking or blocking the actions of natural catecholamines to modulating the receptor's activity in more subtle ways. Such interactions are central to the mechanisms of many drugs used to treat cardiovascular and respiratory diseases.

Without specific data on "this compound," any discussion of its effects on these systems would be purely speculative and would not meet the required standards of scientific accuracy.

To proceed with this request, a valid and publicly researched chemical compound name is required.

Preclinical Pharmacological Investigations of Sdz Glc 756

In Vitro Research Models and Assays

Receptor Binding Assays Using Radioligands

Radioligand binding assays have been instrumental in determining the affinity of SDZ GLC 756 for dopamine (B1211576) receptor subtypes. Studies have shown that the compound binds with high and comparable affinity to both dopamine D1 and D2 receptor binding sites. arvojournals.org

In competitive binding experiments, this compound was found to be equipotent in displacing the specific D1 antagonist radioligand [3H]SCH23390 from dopamine D1 receptors and the D2 ligand [3H]205-501 from dopamine D2 receptor sites. nih.gov This demonstrates its significant interaction with both receptor types. The binding affinities have been quantified, revealing a pKi value of 8.96 for the dopamine D1 receptor and a pKi of 8.86 for the dopamine D2 receptor. arvojournals.org This confirms a potent and nearly equal affinity for both D1 and D2 subtypes.

| Receptor | Radioligand Displaced | Binding Affinity (pKi) | Reference |

|---|---|---|---|

| Dopamine D1 | [3H]SCH23390 | 8.96 | nih.govarvojournals.org |

| Dopamine D2 | [3H]205-501 | 8.86 | nih.govarvojournals.org |

Cell-Based Functional Assays

Functional assays measuring adenylate cyclase activity have further clarified the nature of this compound's interaction with dopamine receptors. Dopamine D1 receptors are known to couple to stimulatory G-proteins (Gs) which enhance the activity of adenylate cyclase. plos.org In line with its D1 antagonist profile observed in binding assays, this compound was found to block dopamine-sensitive adenylate cyclase. nih.gov Its potency in this regard was comparable to that of the selective D1 antagonist, SCH23390. nih.gov

Specifically, in preparations from bovine retina, this compound inhibited dopamine-sensitive adenylate cyclase with a pKi of 8.2, confirming its antagonistic properties at functional D1 receptors. arvojournals.org Conversely, studies on human acute monocytic leukemia (THP-1) cells showed that GLC756 induced significant increases in cellular cyclic adenosine (B11128) monophosphate (cAMP), particularly 2.5 and 7 hours after activation. patsnap.com This effect on immune cells suggests a different signaling pathway may be involved, potentially mediating its anti-inflammatory effects. patsnap.com

To investigate its functional effects on D2 receptors, neurotransmitter release studies were conducted using rat striatal slices. nih.govarvojournals.org In these experiments, this compound was shown to inhibit the electrically evoked release of acetylcholine (B1216132). nih.gov This inhibitory effect was produced with the same potency as bromocriptine, a known selective dopamine D2 receptor agonist. nih.gov

The D2 receptor-mediated nature of this action was confirmed by the observation that the effect was blocked by the potent dopamine D2 receptor antagonist, spiperone. nih.gov The potency of this compound in this assay was quantified with a -log EC50 value of 7.8. arvojournals.org These findings provide strong functional evidence for the compound's D2 receptor agonist properties. nih.gov

The potential immunomodulatory effects of this compound have been explored in various assays. In a study using a human peripheral blood acute monocytic leukemia cell line (THP-1) stimulated with lipopolysaccharide (LPS), GLC756 demonstrated a significant inhibitory effect on the release of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-alpha). patsnap.com This inhibition was observed to parallel an increase in cellular cAMP levels, suggesting that the anti-inflammatory signaling pathway might be mediated by this second messenger. patsnap.com

Further studies on rat mast cells revealed that GLC756 exerted a dose-related inhibitory effect on the release of leukotriene C4 (LTC4) following cell activation. patsnap.com This suggests a potential anti-inflammatory role in allergic processes. patsnap.com These findings point towards anti-inflammatory properties for the compound, acting on key mediators of the immune response. patsnap.comresearchgate.net

| Assay Type | Model System | Key Finding | Reference |

|---|---|---|---|

| Adenylate Cyclase Activity | Bovine Retina | Inhibition of dopamine-sensitive adenylate cyclase (pKi = 8.2), indicating D1 antagonism. | arvojournals.org |

| Neurotransmitter Release | Rat Striatal Slices | Inhibition of electrically evoked acetylcholine release (-log EC50 = 7.8), indicating D2 agonism. | nih.govarvojournals.org |

| Cytokine Release | Human THP-1 Cells (LPS-stimulated) | Significant inhibition of TNF-alpha release. | patsnap.com |

| Mediator Release | Rat Mast Cells (activated) | Dose-related inhibition of LTC4 release. | patsnap.com |

In Vivo Animal Model Studies Focusing on Systemic and Organ-Specific Effects

The opposing actions of this compound on dopamine D1 and D2 receptors observed in vitro are also evident in in vivo animal models. nih.gov

Consistent with its D1 receptor antagonist properties, this compound blocks apomorphine-induced rearing behavior in mice, an effect it shares with the D1 antagonist SCH23390. nih.govresearchgate.net In contrast, its D2 receptor agonist characteristics are demonstrated by its ability to inhibit prolactin secretion in rats, a classic in vivo marker of D2 receptor stimulation. nih.govresearchgate.net Furthermore, in rats with unilateral 6-hydroxydopamine (6-OHDA) lesions of the nigrostriatal pathway, this compound induces circling behavior, which is also compatible with stimulant properties at dopamine D2 receptors. nih.govresearchgate.net

Organ-specific effects have been noted in the eye. In rats, this compound was found to significantly increase blood flow in both the anterior part (by 238% ± 65%) and the posterior part (by 87% ± 40%) of the optic nerve. arvojournals.org This vascular effect is believed to be a consequence of its D2-agonistic activity. arvojournals.org

In a rat model of systemic inflammation using endotoxin, GLC756 was evaluated for its anti-inflammatory effects. researchgate.net Pre-treatment with GLC756, administered either topically or systemically, resulted in reduced immune cell infiltration in the eye in an endotoxin-induced uveitis model. researchgate.net In the same model, GLC756 also reduced the incidence of arthritis, supporting the anti-inflammatory properties observed in vitro. researchgate.net

Neuropharmacological Studies in Rodent Models

This compound, a novel octahydrobenzo[g]quinoline derivative, has been the subject of neuropharmacological research to characterize its effects on the central nervous system, particularly its interaction with dopaminergic pathways. nih.gov As a compound with a unique pharmacological profile, acting as both a dopamine D1 receptor antagonist and a D2 receptor agonist, its effects have been evaluated in various rodent models to understand its behavioral and neuroendocrine implications. nih.govresearchgate.net

In vivo studies in mice have demonstrated the dopamine D1 receptor antagonist properties of this compound. nih.gov One key behavioral model used to assess D1 antagonism is the inhibition of apomorphine-induced rearing. Apomorphine is a non-selective dopamine agonist that can induce specific behaviors, such as rearing, which are mediated by D1 receptors. Research shows that this compound effectively blocks apomorphine-induced rearing in mice. nih.govresearchgate.net This inhibitory action is comparable to that of SCH23390, a well-established selective D1 receptor antagonist. nih.govresearchgate.net This finding provides strong in vivo evidence for the compound's ability to antagonize D1 receptor-mediated behavioral responses. nih.gov

Table 1: Effect of this compound on Apomorphine-Induced Rearing in Mice Data based on findings from referenced studies. nih.govresearchgate.net

| Compound | Action on D1 Receptor | Effect on Apomorphine-Induced Rearing | Implied In Vivo Property |

| This compound | Antagonist | Blocks rearing behavior | D1 Antagonism |

| SCH23390 (Reference) | Antagonist | Blocks rearing behavior | D1 Antagonism |

| Apomorphine (Inducer) | Agonist | Induces rearing behavior | D1 Agonism |

The neuroendocrine effects of this compound provide evidence for its dopamine D2 receptor agonist activity. nih.gov Prolactin secretion from the pituitary gland is tonically inhibited by dopamine released from hypothalamic neurons acting on D2 receptors. nih.govclevelandclinic.org Therefore, D2 receptor agonists are expected to suppress prolactin release. nih.gov

Preclinical studies have confirmed that this compound inhibits prolactin secretion. nih.govresearchgate.net This action is consistent with the effects of other D2 receptor agonists, such as bromocriptine. nih.gov The ability of this compound to suppress this key hormone points to its stimulant properties at dopamine D2 receptors in vivo. nih.govresearchgate.net

Table 2: Neuroendocrine Effect of this compound Data based on findings from referenced studies. nih.govresearchgate.net

| Compound | Action on D2 Receptor | Effect on Prolactin Secretion | Implied In Vivo Property |

| This compound | Agonist | Inhibits secretion | D2 Agonism |

| Bromocriptine (Reference) | Agonist | Inhibits secretion | D2 Agonism |

The dual and opposing action of this compound on dopamine D1 and D2 receptors makes it a significant pharmacological tool for investigating the interplay between these two receptor subtypes. nih.gov The compound concurrently blocks D1 receptors while stimulating D2 receptors. nih.govresearchgate.net This unique profile is also evident in other in vivo models; for instance, it produces circling behavior in rats with unilateral 6-hydroxydopamine lesions, a classic test for D2 receptor stimulation. nih.govresearchgate.net The ability to simultaneously modulate both receptor types offers a novel method to explore the functional linkages and balance between D1- and D2-mediated pathways within the brain. nih.gov

Ocular System Investigations in Animal Models

Beyond its effects on the central nervous system, this compound has been investigated for its pharmacological activity within the ocular system. Studies in animal models have focused on its potential to modulate blood flow dynamics in the optic nerve and to influence inflammatory processes within the eye. arvojournals.orgnih.gov

Investigations using magnetic resonance imaging (MRI) in rats have quantified the effect of this compound on optic nerve microcirculation. arvojournals.orgnih.gov These studies revealed that the compound significantly increases blood flow in the optic nerve. arvojournals.orgresearchgate.net Following administration, blood flow was markedly elevated in both the anterior and posterior portions of the optic nerve. arvojournals.org This effect is believed to be primarily due to the D2-agonistic properties of the compound. arvojournals.org In contrast, no significant changes in blood flow were observed in the frontal cortex, suggesting a degree of regional specificity in its vascular effects. arvojournals.org

Table 3: Effect of this compound on Optic Nerve Blood Flow in Rats Data from a study utilizing MRI to quantify microcirculation. arvojournals.orgnih.gov

| Region of Interest | Treatment Group | Mean Basal Blood Flow (ml/100g/min) | Percentage Change in Blood Flow | Statistical Significance |

| Anterior Optic Nerve | This compound | 29.4 - 45.6 | +238% ± 65% | p < 0.001 |

| Posterior Optic Nerve | This compound | 38.3 - 42.9 | +87% ± 40% | p < 0.05 |

| Anterior Optic Nerve | Placebo | 29.4 - 45.6 | No significant change | Not Significant |

| Posterior Optic Nerve | Placebo | 38.3 - 42.9 | No significant change | Not Significant |

| Frontal Cortex | This compound | 68.0 - 75.0 | No significant change | Not Significant |

The anti-inflammatory potential of this compound has been evaluated in a rat model of endotoxin-induced uveitis (EIU). nih.govnih.gov Uveitis is an inflammatory condition affecting the eye's middle layer, the uvea. ocretina.netplessenophthalmologyusvi.com In the EIU model, which mimics aspects of ocular inflammation, administration of lipopolysaccharide (LPS) induces a significant inflammatory response, including cellular infiltration in the eye. nih.gov

Studies showed that both topical and systemic pretreatment with GLC756 resulted in reduced cell infiltration in the eye. researchgate.netnih.gov Furthermore, the compound almost completely suppressed the LPS-induced increase of protein content in the aqueous humor, a key marker of inflammation. nih.gov In addition to its ocular effects, GLC756 also reduced the incidence of arthritis that can co-occur in this systemic inflammation model. researchgate.netnih.gov The anti-inflammatory properties are also supported by findings that GLC756 significantly suppresses the release of the pro-inflammatory cytokine TNF-alpha. researchgate.net

Table 4: Anti-Inflammatory Effects of GLC756 in Rat Endotoxin-Induced Uveitis (EIU) Model Data based on findings from referenced studies. researchgate.netnih.govnih.gov

| Parameter | Effect of GLC756 Treatment | Administration Route(s) |

| Cell Infiltration in the Eye | Reduced | Topical and Systemic |

| Protein Content in Aqueous Humor | Almost completely suppressed increase | Topical and Systemic |

| Incidence of Co-occurring Arthritis | Reduced | Systemic |

| TNF-alpha Release | Significantly decreased | Systemic and Topical |

Systemic Anti-Inflammatory Effects in Experimental Arthritis Models

The potential systemic anti-inflammatory properties of this compound have been investigated in experimental animal models of arthritis. In a study utilizing endotoxin-induced arthritis in Lewis rats, the systemic administration of GLC756 was observed to reduce the incidence of arthritis. researchgate.net This model was induced by intravenously injecting lipopolysaccharide (LPS) from Salmonella typhimurium. researchgate.net

The study compared the effects of GLC756 with the beta-adrenoceptor antagonist timolol (B1209231) and the corticosteroid betamethasone. researchgate.net While both systemic GLC756 and timolol pre-treatments led to reduced cellular infiltration in the eye (a model for uveitis), their effects on arthritis incidence were divergent. researchgate.net Systemic application of GLC756 decreased the incidence of arthritis, an observation consistent with anti-inflammatory activity. researchgate.net In contrast, timolol was found to increase the incidence of arthritis. researchgate.net Betamethasone, used as a positive control, suppressed both cell infiltration in the eye and the incidence of arthritis almost completely. researchgate.net These findings suggest that GLC756 possesses anti-inflammatory properties capable of mitigating arthritis in this experimental model. researchgate.net

Table 1: Systemic Effects of GLC756 on Endotoxin-Induced Arthritis in Rats

| Treatment Group | Effect on Eye Cell Infiltration | Effect on Arthritis Incidence | Implied Property |

|---|---|---|---|

| GLC756 | Reduced | Reduced | Anti-inflammatory |

| Timolol | Reduced | Increased | No consistent anti-inflammatory effect |

| Betamethasone | Almost completely suppressed | Almost completely suppressed | Potent Anti-inflammatory |

Data sourced from a study on endotoxin-induced uveitis and arthritis in Lewis rats. researchgate.net

Positron Emission Tomography (PET) Applications in Primate Brains

The compound this compound, when labeled with carbon-11 (B1219553) ([11C]this compound), serves as a novel radioligand for Positron Emission Tomography (PET) studies, enabling the in vivo investigation of dopamine receptors in the brains of primates. nih.gov

[11C]this compound has been instrumental in providing the first in vivo evidence of dopamine D4 receptors in the primate brain. nih.gov In vitro binding assays show that the compound has a high affinity for the human dopamine D4.2 receptor subtype. nih.govresearchgate.net

Dynamic PET scans performed on healthy baboons (Papio hamadryas) using [11C]this compound allowed for the visualization and quantification of receptor binding in various brain regions. nih.gov Specific receptor binding was determined for the striatum and neocortical areas (frontal, temporal, parietal, and occipital) by calculating the difference between the regional concentration of the radioligand and its concentration in the cerebellum, a region with negligible D4 receptor density. nih.gov Through this method, the widespread distribution of dopamine D4 receptors was demonstrated in both cortical and subcortical regions, suggesting a fundamental role for this receptor in modulating neuronal activity. nih.gov

The assessment of D4 receptor occupancy by [11C]this compound in vivo was achieved through pharmacological blockade studies. nih.gov To isolate the signal specific to D4 receptors, researchers used other dopamine antagonists to mask the radioligand's binding to other dopamine receptor subtypes for which it also has an affinity. nih.gov

Specifically, the D1/D5 receptor antagonist SCH23390 and the D2/D3 receptor antagonist raclopride (B1662589) were administered. nih.gov In the presence of both SCH23390 and raclopride, which effectively block the D1, D2, D3, and D5 subtypes, the remaining specific binding of [11C]this compound was attributed to D4 receptors. nih.gov This technique allowed for the successful demonstration of specific binding to D4 receptors in the striatum and all cortical regions examined. nih.gov The study quantified the ratio of D4-specific binding to the binding at D1-D5 receptors, revealing different receptor profiles in various brain areas. nih.gov

Table 2: In Vivo Dopamine Receptor Binding of [11C]this compound in Baboon Brains

| Brain Region | Measurement | Finding |

|---|---|---|

| Striatum | Ratio of D4 Specific Binding / D1-D5 Specific Binding | 0.13 ± 0.07 |

| Neocortex | Ratio of D4 Specific Binding / D1-D5 Specific Binding (mean) | 0.77 ± 0.29 |

| Striatum | Reduction in Specific Binding after D1/D5 blockade (with SCH23390) | 55% ± 4% |

| Frontal Cortex | Reduction in Specific Binding after D1/D5 blockade (with SCH23390) | 13% ± 8% |

Data from a PET study using [11C]this compound in healthy baboons. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound (GLC 756) |

| Betamethasone |

| Lipopolysaccharide (LPS) |

| Raclopride |

| SCH23390 |

Advanced Methodologies in Sdz Glc 756 Research

Radiosynthesis and Application of Carbon-11 (B1219553) Labeled SDZ GLC 756 as a Neuroimaging Probe

The development of radiolabeled ligands is a cornerstone of molecular imaging, enabling the non-invasive study of biological targets in vivo. chemistrydocs.com For this compound, this has been achieved through the synthesis of a carbon-11 ([11C]) labeled version of the compound, a positron-emitting isotope with a half-life of approximately 20.4 minutes. mdpi.com This process, known as radiosynthesis, allows the compound to be used as a probe in Positron Emission Tomography (PET), a powerful nuclear medical imaging technique that produces three-dimensional images of target processes in the body. chemistrydocs.com

The synthesis of [11C]this compound involves incorporating the carbon-11 isotope into the molecule, a complex procedure that must be performed rapidly due to the short half-life of the isotope. mdpi.comiaea.org Once synthesized, [11C]this compound has been utilized as a novel radioligand in PET studies to investigate dopamine (B1211576) receptors in the brain. researchgate.net Research has demonstrated its use in imaging dopamine D4 receptors in the living primate brain. researchgate.netnih.gov These neuroimaging studies provide direct in vivo evidence of receptor binding, offering critical insights into the compound's interaction with specific neural targets. researchgate.net The ability to visualize and quantify the distribution of these receptors using [11C]this compound represents a significant methodological advancement for studying the dopamine system and its role in neuropsychiatric diseases. researchgate.net

Magnetic Resonance Imaging (MRI) Techniques for Assessing Microcirculation Changes Induced by this compound

Magnetic Resonance Imaging (MRI) has been employed as a powerful, non-invasive tool to quantify physiological changes in response to pharmacological agents. nih.gov In the context of this compound research, MRI techniques have been specifically used to assess the compound's impact on microcirculation, particularly optic nerve blood flow. nih.govarvojournals.org

In a key study, T2-weighted MRI sequences were used to image the eye, optic nerve, and frontal cortex in rats. nih.govarvojournals.orgarvojournals.org To quantify blood flow, changes in signal intensity were measured following the infusion of a gadolinium-based contrast agent, Gd(DTPA). nih.govarvojournals.org This methodology allowed for the calculation of blood flow values in specific regions of interest, namely the anterior and posterior parts of the optic nerve and the frontal cortex. nih.govarvojournals.org

The experiments demonstrated that administration of this compound induced significant changes in optic nerve blood flow. nih.govarvojournals.org Specifically, a dramatic increase in blood flow was observed in both the anterior and posterior portions of the optic nerve, while no significant changes were noted in the frontal cortex. arvojournals.org These findings highlight the capability of MRI to provide quantitative data on the hemodynamic effects of this compound, suggesting that dopaminergic substances can modulate optic nerve blood flow. nih.govarvojournals.org

| Tissue Region | Mean Basal Blood Flow (ml/100 g per minute) | Percentage Change in Blood Flow after this compound Administration |

|---|---|---|

| Anterior Optic Nerve | 29.4 - 45.6 | +238% ± 65% |

| Posterior Optic Nerve | 38.3 - 42.9 | +87% ± 40% |

| Frontal Cortex | 68.0 - 75.0 | No Significant Change |

Data sourced from references nih.govarvojournals.org.

High-Throughput Screening and Assays for Compound Characterization

High-throughput screening (HTS) encompasses a suite of technologies that automate the testing of large numbers of chemical and/or biological reagents for a specific activity. nyu.edu This methodology allows for the rapid characterization of a compound's biological effects across various cellular models and assays. For this compound, specific in vitro assays have been instrumental in characterizing its functional properties, particularly its influence on cellular signaling and inflammatory responses. patsnap.com

Studies have utilized cell-based assays to investigate the effects of GLC756. For instance, a human monocytic leukemia cell line (THP-1) was used to explore the compound's impact on the production of Tumor Necrosis Factor-alpha (TNF-alpha), a key pro-inflammatory cytokine. patsnap.com In these experiments, cells were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. The results showed that GLC756 significantly inhibited the release of TNF-alpha. patsnap.com Parallel to this effect, the compound caused a significant increase in cellular levels of adenosine (B11128) 3', 5'-cyclic monophosphate (cAMP), suggesting that its anti-inflammatory action may be mediated through this second messenger pathway. patsnap.com In another assay using a rat basophilic leukemia cell line (RBL-2H3), GLC756 was tested for its effect on leukotriene C4 (LTC4) release. patsnap.com

| Cell Line | Activation Method | Measured Parameter | Observed Effect of GLC756 |

|---|---|---|---|

| THP-1 (Human Monocytic Leukemia) | Lipopolysaccharide (LPS) | TNF-alpha Release | Significant Inhibition |

| THP-1 (Human Monocytic Leukemia) | Lipopolysaccharide (LPS) | Cellular cAMP Levels | Significant Increase |

| RBL-2H3 (Rat Basophilic Leukemia) | IgE/anti-IgE | Leukotriene C4 (LTC4) Release | Investigated |

Data sourced from reference patsnap.com.

Computational and In Silico Modeling for Target Biology Elucidation

Computational modeling has become an indispensable tool in drug discovery and development, allowing researchers to predict interactions, understand mechanisms, and identify potential drug targets. nih.govmdpi.com This in silico approach integrates diverse data to build models that simulate biological processes. nih.gov

Synthetic Strategies and Structural Activity Relationship Considerations for Sdz Glc 756 Analogs

General Synthetic Approaches for Octahydrobenzo[g]quinoline Frameworks

The synthesis of the octahydrobenzo[g]quinoline scaffold is a complex challenge that requires precise control over stereochemistry, particularly at the ring junctions. The trans-fused configuration of the B/C rings is widely recognized as essential for potent dopaminergic activity, as it holds the embedded phenethylamine (B48288) pharmacophore in a rigid, extended conformation (α-rotamer) that is favorable for receptor binding. researchgate.netbiorxiv.org Several synthetic strategies have been developed to construct this key framework.

One common approach begins with a substituted naphthalene (B1677914) derivative, such as 1,6-dimethoxynaphthalene (B30794). In a scalable synthesis for quinagolide (B1230411), a close analog of SDZ GLC 756, the synthesis starts with the reaction of 7-lithiated 1,6-dimethoxynaphthalene with an acrylate (B77674) derivative to build the initial carbon skeleton. researchgate.netwikipedia.org This is followed by a series of reduction and cyclization steps. A key transformation is the stereoselective reduction of a cyclic enamine or iminium ion intermediate. acs.orgnih.govrug.nl The choice of reducing agent is critical for establishing the desired trans stereochemistry. While sodium borohydride (B1222165) can be used, catalytic hydrogenation often provides different diastereomeric ratios, allowing for selective synthesis. researchgate.netresearchgate.net For instance, reduction of the cyclic iminium intermediate with sodium cyanoborohydride tends to favor the formation of the trans-fused product. nih.gov

Another powerful strategy for constructing the quinoline (B57606) core is the Diels-Alder reaction. mdpi.comnih.govacadpubl.eu This cycloaddition approach can rapidly build the polycyclic system. For example, a hetero-Diels-Alder reaction between an appropriately substituted azadiene and a naphthoquinone derivative can be employed to form the benzo[g]quinoline-5,10-dione (B13827611) skeleton, which can then be further modified and reduced to the desired octahydro-level. nih.govacadpubl.eu

More recent stereoselective methods have provided elegant and efficient access to specific enantiomers. One such method involves a copper-catalyzed regioselective arylation of (S)-epichlorohydrin with 1,6-dimethoxynaphthalene. acs.orgnih.govacs.org This step is followed by intramolecular cyclization and a crucial diastereoselective reduction of the resulting cyclic enamine intermediate to yield the desired (3S, 4aS, 10aR) trans-fused core with high purity. acs.orgnih.gov

Chiral Synthesis and Stereoisomeric Effects on Receptor Interactions

The biological activity of octahydrobenzo[g]quinoline derivatives is highly dependent on their stereochemistry. The presence of multiple chiral centers results in several possible stereoisomers, but typically only one possesses the desired pharmacological profile. For dopaminergic agonists in this class, activity resides almost exclusively in the isomers with a trans-fused B/C ring system. researchgate.netnih.gov The cis-fused isomers are generally reported to be inactive. nih.govnih.gov

Furthermore, within the active trans-fused series, the absolute configuration is paramount. For the potent D2 agonist quinagolide (CV 205-502), which shares its core structure with this compound, the dopaminomimetic activity resides entirely in the (-)-enantiomer. nih.gov X-ray crystallography has confirmed the absolute configuration of the active (-)-enantiomer to be (3S, 4aS, 10aR). nih.gov This specific spatial arrangement is crucial for optimal interaction with the dopamine (B1211576) D2 receptor.

The synthesis of enantiomerically pure octahydrobenzo[g]quinolines can be achieved through two primary routes: chiral resolution of a racemic mixture or asymmetric synthesis. Chiral resolution involves separating the enantiomers of a late-stage intermediate or the final product. This can be accomplished by forming diastereomeric salts with a chiral acid or by using chiral chromatography. nih.govgoogle.com For example, the enantiomers of CV 205-502 were successfully separated for pharmacological evaluation. nih.gov

Asymmetric synthesis aims to create only the desired enantiomer from the start. Modern methods, such as the copper-catalyzed arylation of chiral epichlorohydrin (B41342) followed by a diastereoselective enamine reduction, provide a streamlined path to the enantiomerically pure (3S, 4aS, 10aR) amine precursor. acs.orgnih.govacs.org This approach not only avoids the loss of 50% of the material inherent in resolution but also provides better control over the final product's stereochemical integrity. The ability to access specific stereoisomers is fundamental for elucidating the precise structural requirements of the dopamine D1 and D2 receptors.

Structure-Activity Relationship (SAR) Implications for Dopamine Receptor Subtype Selectivity

The unique D1 antagonist/D2 agonist profile of this compound highlights the subtle structural modifications that can dictate selectivity among dopamine receptor subtypes. The octahydrobenzo[g]quinoline framework serves as a rigid scaffold that presents key pharmacophoric elements—the aromatic catechol-mimicking ring and the basic nitrogen atom—in a well-defined orientation.

Key SAR findings for this class of compounds include:

Ring Fusion Stereochemistry : As noted, a trans-fusion between the B and C rings is a stringent requirement for high D2 agonist potency. researchgate.netnih.gov Cis-fused analogs are inactive. nih.gov

Aromatic Ring Substitution : The position of the hydroxyl groups on the aromatic ring is critical. For D2 agonism, a 6,7-dihydroxy substitution pattern (corresponding to the α-rotameric conformation of dopamine) is vastly more potent than a 7,8-dihydroxy pattern (β-rotamer). biorxiv.org This underscores the receptor's preference for a specific catechol orientation.

N-Alkyl Substituent : The nature of the substituent on the nitrogen atom significantly influences potency. For D2 agonist activity, small alkyl groups like N-propyl or N-ethyl are often optimal. researchgate.net

Substitution at Position 3 : The substituent at the 3-position of the quinoline ring system is a key determinant of D2 receptor affinity and efficacy. In quinagolide (CV 205-502), a diethylsulfamide (B1368387) group at this position confers high potency and selectivity as a D2 agonist. nih.govmedscape.com

This compound is equipotent in displacing radioligands from both D1 and D2 receptors, with reported pKi values of 8.96 (D1) and 8.86 (D2). researchgate.net Functionally, however, it acts as a D1 antagonist (pKi = 8.2 against dopamine-sensitive adenylate cyclase) and a D2 agonist (-log EC50 = 7.8 for inhibition of acetylcholine (B1216132) release). acs.orgresearchgate.net This functional divergence, despite similar binding affinities, suggests that the compound stabilizes different conformational states of the D1 and D2 receptors upon binding.

The table below summarizes the SAR for several octahydrobenzo[g]quinoline analogs, illustrating the impact of structural changes on dopamine receptor activity.

| Compound | N-Substituent | Aromatic Substitution | Key SAR Feature | Reported Dopamine Receptor Activity |

| This compound | Proprietary | 6-hydroxy (or precursor) | Thiazole-containing side chain | D1 Antagonist (pKi=8.2), D2 Agonist (-logEC50=7.8) acs.orgresearchgate.net |

| Quinagolide (CV 205-502) | n-Propyl | 6-Hydroxy | 3-(N,N-diethylsulfamoyl)amino group | Potent and selective D2 Agonist nih.govmedscape.comnih.gov |

| Analog 48c | n-Propyl | 6,7-Dihydroxy | Basic N-propyl analog | Potent D2 Agonist (equipotent to apomorphine) researchgate.net |

| Analog 48d | n-Ethyl | 6,7-Dihydroxy | Basic N-ethyl analog | Potent D2 Agonist (equipotent to apomorphine) researchgate.net |

| trans-fused 8-hydroxy analog | n-Propyl | 8-Hydroxy | β-rotamer conformation | Inactive at D2 receptors researchgate.net |

| cis-fused analog | n-Propyl | 6,7-Dihydroxy | cis-ring fusion | Inactive nih.govnih.gov |

This data collectively demonstrates that while the trans-octahydrobenzo[g]quinoline scaffold is a privileged structure for dopamine receptor ligands, fine-tuning of substituents on both the nitrogen and the aromatic ring, as well as the stereochemistry, is essential for achieving high potency and modulating the selectivity profile between D1 and D2 receptors.

常见问题

Q. What is the pharmacological profile of SDZ GLC 756, and how does it distinguish between dopamine receptor subtypes in neuroimaging studies?

this compound is a benzo[g]quinoline derivative labeled with carbon-11, functioning as a high-affinity antagonist for dopamine D1 and D4 receptors (dissociation constants: 1.10 nM at D1, 0.18 nM at D4.2). Its selectivity enables differentiation of D4 receptors in vivo, particularly in primate brain regions like the striatum and neocortex. Experimental validation involves pre-blocking other receptor subtypes (e.g., SCH23390 for D1/D5, raclopride for D2/D3) to isolate D4-specific binding during positron emission tomography (PET) imaging .

Q. What methodological considerations are critical when designing PET studies using this compound to quantify dopamine receptor density?

Key considerations include:

- Temporal resolution : Dynamic PET scans must capture ligand uptake and washout phases to model receptor kinetics.

- Blockade protocols : Co-administration of subtype-specific antagonists (e.g., SCH23390) to isolate D4 binding.

- Reference regions : Cerebellum is used as a baseline due to negligible D4 receptor density.

- Data normalization : Receptor binding is calculated as the difference between target and cerebellar radioactivity concentrations .

Q. How can researchers validate the specificity of this compound for D4 receptors in heterogeneous brain regions?

Validation requires:

- In vitro assays : Receptor binding affinity tests using cloned human dopamine receptors.

- In vivo blockade studies : Comparing ligand uptake before and after administering D1/D5 or D2/D3 antagonists.

- Post-mortem autoradiography : Correlating PET-derived binding ratios with histological receptor density measurements .

Advanced Research Questions

Q. What analytical frameworks are recommended for resolving contradictions in this compound binding data across cortical and subcortical regions?

Contradictions (e.g., higher cortical D4 binding ratios) may arise from regional differences in receptor accessibility or ligand metabolism. Solutions include:

Q. How can researchers optimize experimental protocols to mitigate partial volume effects in this compound PET imaging?

Partial volume effects (PVEs) distort quantification in small brain structures. Mitigation strategies:

- High-resolution scanners : Use PET/MRI systems with ≤2 mm spatial resolution.

- PVE correction algorithms : Apply Müller-Gärtner or geometric transfer matrix methods to adjust for tissue spillover.

- Region-of-interest (ROI) masking : Define ROIs using co-registered MRI to improve anatomical precision .

Q. What statistical approaches are robust for analyzing longitudinal this compound data in neurodegenerative disease models?

Longitudinal studies require:

- Mixed-effects models : Account for within-subject variability and missing data.

- False-discovery rate (FDR) correction : Adjust for multiple comparisons across brain regions.

- Power analysis : Predefine sample sizes based on pilot data to detect clinically relevant effect sizes (e.g., 15% change in striatal D4 binding) .

Q. How do methodological differences in internal standards (e.g., SDZ RAD 223-756 vs. ascomycin) impact the reproducibility of HPLC-MS/MS assays for this compound metabolites?

Internal standard selection affects accuracy:

- Structural analogs : SDZ RAD 223-756 (structural similarity to this compound) reduces matrix effects compared to ascomycin.

- Recovery rates : SDZ RAD 223-756 achieves 77.3% absolute recovery vs. 76.8% for ascomycin.

- Precision : Between-day coefficients of variation (CV) are lower with SDZ RAD 223-756 (3.1–5.7%) than ascomycin (6.0–8.6%) .

Methodological Guidance

Q. What steps ensure rigorous interpretation of this compound PET data in cross-species studies?

- Species-specific pharmacokinetics : Adjust scan durations for faster ligand clearance in rodents vs. primates.

- Receptor homology checks : Confirm cross-species D4 receptor sequence alignment to validate binding assumptions.

- Dose scaling : Use allometric principles to convert primate doses to rodent equivalents .

Q. How should researchers address ethical and technical challenges in primate studies involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。